molecular formula C8H10N4O2S2 B2612122 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2097861-68-0

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2612122
CAS No.: 2097861-68-0
M. Wt: 258.31
InChI Key: LIVJHTOLKVFPFI-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a triazole moiety

Scientific Research Applications

1. Medical Imaging and Diagnostics

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide derivatives are studied for their potential in medical imaging, particularly in enhancing the effectiveness of MRI scans. A study by Uzal-Varela et al. (2020) presented ligands containing sulfonamide groups designed for pH-dependent relaxivity response in Mn2+ complexes. This research indicates potential applications in diagnostic imaging where pH variations are crucial for disease detection and monitoring.

2. Therapeutic Research and Drug Development

Research into sulfonamide derivatives, including thiophene sulfonamides, has shown potential in various therapeutic areas. For instance, Noreen et al. (2017) explored the synthesis of these derivatives for urease inhibition and hemolytic activities, which can be relevant in developing treatments for certain bacterial infections and other medical conditions. Additionally, Leitāns et al. (2013) studied thiophene-sulfonamides as inhibitors of human carbonic anhydrases, crucial for potential applications in treating conditions like glaucoma.

3. Antimicrobial Research

Thiophene sulfonamide derivatives have shown promise in antimicrobial research. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. This research demonstrates the role of these compounds in developing new antimicrobial therapies.

4. Cancer Research

Studies have explored the potential of thiophene sulfonamides in cancer research. For example, Hafez et al. (2017) synthesized a series of compounds for evaluation against various human tumor cell lines, indicating potential applications in oncology.

5. Computational Chemistry and Drug Design

Thiophene sulfonamide derivatives have been studied using computational methods to understand their properties and potential applications. Mubarik et al. (2021) conducted a computational study of thiophene sulfonamide derivatives to analyze their structural and molecular properties, which is critical in the drug design process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. One common method starts with the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. This is followed by a sequence of functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S2/c13-16(14,8-2-1-7-15-8)11-5-6-12-9-3-4-10-12/h1-4,7,11H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVJHTOLKVFPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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